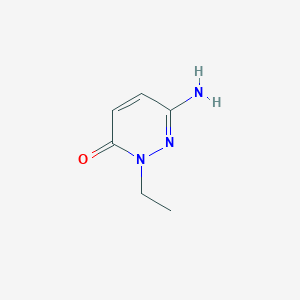

6-Amino-2-ethylpyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

143128-76-1 |

|---|---|

Molecular Formula |

C6H9N3O |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

6-amino-2-ethylpyridazin-3-one |

InChI |

InChI=1S/C6H9N3O/c1-2-9-6(10)4-3-5(7)8-9/h3-4H,2H2,1H3,(H2,7,8) |

InChI Key |

RNNRSUNELVWQON-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C=CC(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino 2 Ethylpyridazin 3 2h One and Its Analogues

Retrosynthetic Analysis of the 6-Amino-2-ethylpyridazin-3(2H)-one Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, readily available starting materials through a series of imaginary disconnections of chemical bonds. lkouniv.ac.inslideshare.net For the this compound core, the analysis primarily focuses on disconnecting the bonds within the heterocyclic pyridazinone ring.

The most logical disconnections are the two C-N bonds and the N-N bond of the dihydropyridazinone ring. This approach simplifies the structure to key synthons, which are idealized fragments that can be formed from actual reagents. lkouniv.ac.in

A primary retrosynthetic route involves a C-N disconnection, which points to a cyclization reaction between a hydrazine (B178648) derivative and a 1,4-dicarbonyl compound or its synthetic equivalent, such as a γ-ketoacid. For the target molecule, this would involve ethylhydrazine (B1196685) and a suitable γ-ketoacid bearing an amino group or a precursor to it.

Another powerful strategy involves functional group interconversion (FGI). lkouniv.ac.in The amino group at the C6 position can be introduced late in the synthesis via nucleophilic substitution. This leads to a disconnection of the C-NH2 bond, identifying a halogenated pyridazinone, such as 6-chloro-2-ethylpyridazin-3(2H)-one, as a key intermediate. This intermediate, in turn, can be retrosynthetically derived from the condensation of a γ-ketoacid with ethylhydrazine, followed by halogenation.

Conventional Synthetic Approaches to the Pyridazinone Nucleus

Traditional methods for synthesizing the pyridazinone nucleus have been well-established for decades and remain fundamental in organic chemistry. These approaches typically rely on condensation and cyclization reactions and the strategic use of key intermediates.

Classical Condensation and Cyclization Reactions

The most prevalent conventional method for constructing the pyridazinone ring is the condensation reaction between a γ-ketoacid or a related 1,4-dicarbonyl compound and a hydrazine derivative. sphinxsai.comiglobaljournal.com This reaction forms the six-membered ring in a single, efficient step. The first pyridazinone was synthesized in 1886 by Fischer through the cyclization of levulinic acid phenylhydrazone. cu.edu.eg

The general mechanism involves the initial formation of a hydrazone by the reaction of the hydrazine with the ketone carbonyl group of the γ-ketoacid. This is followed by an intramolecular cyclization, where the remaining nitrogen atom of the hydrazine attacks the carboxylic acid carbonyl, leading to the elimination of a water molecule and the formation of the stable pyridazinone ring. nih.gov A variety of γ-keto acids can be reacted with hydrazine hydrate (B1144303) or its derivatives to produce a wide range of substituted pyridazinones. iglobaljournal.comcu.edu.egnih.gov For example, reacting γ-keto acids with hydrazine hydrate in ethanol (B145695) is a convenient method for synthesizing 4,5-dihydropyridazinone derivatives. cu.edu.eg

| Precursors | Reagents | Product | Reference(s) |

| γ-Keto acids | Hydrazine hydrate | 4,5-Dihydropyridazinone derivatives | cu.edu.egnih.gov |

| Levulinic acid phenylhydrazone | - | 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | cu.edu.eg |

| γ-Keto esters | Hydrazine hydrate or phenylhydrazine | Pyridazinone derivatives | cu.edu.eg |

| Mucobromic acid | Hydrazine sulfate | 4,5-Dibromopyridazin-3(2H)-one | cu.edu.eg |

Utilization of Key Precursors and Intermediate Derivatization

The synthesis of specifically substituted pyridazinones, such as this compound, often relies on the derivatization of a pre-formed pyridazinone core. acs.org A common strategy involves the use of halogenated pyridazinone intermediates, which are highly reactive towards nucleophilic substitution.

A well-documented method for synthesizing pyridazinone derivatives uses 3,4,5-trichloropyridazine (B3021642) as a starting material. This precursor can be prepared by chlorinating 4,5-dichloro-3(2H)-pyridazinone with phosphorus oxychloride. The chlorine atoms on the pyridazinone ring can be selectively substituted by various nucleophiles, allowing for the controlled introduction of different functional groups. For instance, reacting a chloropyridazine precursor with an appropriate amine can introduce an amino side chain. nih.gov This approach provides excellent regioselectivity and often simplifies the purification process. The intermediate derivatization method is an efficient strategy for discovering novel agrochemical and pharmaceutical candidates by modifying known bioactive intermediates. acs.org

Modern and Green Chemistry Approaches in Synthesis

In recent years, synthetic chemistry has shifted towards more efficient and environmentally benign methodologies. For pyridazinone synthesis, this has led to the development of one-pot multicomponent reactions and the application of green techniques like ultrasound assistance.

One-Pot and Multicomponent Reactions (MCRs) for Pyridazinone Formation

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot operation. acs.org These reactions are highly efficient as they reduce the number of synthetic steps, minimize waste, and save time and resources. rsc.org

Several one-pot, three-component strategies have been developed for the synthesis of pyridazinone derivatives. One such method involves the reaction of alkyl 2-cyanoacetates with arylglyoxals in the presence of hydrazine hydrate at room temperature in water, which regioselectively yields 4-cyano-3(2H)-pyridazinones. publish.csiro.au Another approach uses a HY-zeolite catalyst for the one-pot synthesis of pyridazinones from arenes, cyclic anhydrides, and arylhydrazines, offering high yields and catalyst recyclability. researchgate.net A "click and activate" strategy has also been designed for a four-component stepwise condensation to create a trisubstituted triazolyl-pyridazinone library. nih.gov These MCRs allow for the creation of complex molecular scaffolds with significant diversity from simple starting materials. acs.orgnsf.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference(s) |

| Three-Component | Alkyl 2-cyanoacetates, Arylglyoxals, Hydrazine hydrate | Water, Room Temperature | 4-Cyano-3(2H)-pyridazinones | publish.csiro.au |

| Three-Component | Arenes, Cyclic anhydrides, Arylhydrazines | HY-zeolite | Pyridazinones and Phthalazinones | researchgate.net |

| Four-Component | 2-Substituted-4,5-dichloropyridazinones, Azide, Alkyne, Nucleophile | Cu(I) catalyst | Trisubstituted triazolyl-pyridazinone library | nih.gov |

| Three-Component | Aldehydes, Hydrazines, Alkynylesters | Copper(I) | Pyridazinones | nsf.gov |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool. The application of ultrasonic irradiation can dramatically accelerate reaction rates, increase yields, and enable reactions to proceed under milder conditions, often at ambient temperature and in environmentally friendly solvents like water. growingscience.comresearchgate.netmdpi.com

The synthesis of pyridazinone derivatives has been shown to benefit significantly from sonochemical methods. For instance, a three-component reaction of arylglyoxal hydrates with β-dicarbonyl compounds and hydrazine hydrate in water under ultrasonic irradiation produces pyridazines in high yields with very short reaction times. growingscience.comgrowingscience.com Another efficient method combines ultrasound with an ionic liquid catalyst ([bmim]Br/AlCl3) for the multicomponent synthesis of pyridazinones and phthalazinones. researchgate.netresearchgate.net This combination of ultrasound and an ionic liquid provides higher yields in shorter times compared to conventional thermal reactions. researchgate.net These methods are not only efficient but also align with the principles of green chemistry by reducing energy consumption and the use of hazardous solvents. researchgate.net

Catalytic Strategies in the Synthesis of this compound Derivatives

The synthesis of pyridazinone derivatives is frequently enhanced through the use of various catalytic systems that improve reaction efficiency, yield, and selectivity. These strategies range from acid and base catalysis to transition-metal-mediated reactions, providing versatile routes to this important class of heterocycles.

One common approach involves acid catalysis. For instance, glacial acetic acid has been effectively used as a catalyst in the one-pot synthesis of 6-(substituted phenyl)-pyridazin-3(2H)-ones. wu.ac.th In this method, the acid facilitates the initial aldol (B89426) condensation reaction between a ketone and glyoxylic acid to form an oxobutanoic acid intermediate, which then undergoes cyclization with hydrazine. wu.ac.th The use of a one-pot procedure is noted for being more efficient and safer compared to multi-step processes. wu.ac.th

Base catalysis is also employed in pyridazinone synthesis. A mixture of pyridine (B92270) and piperidine (B6355638) can be used to catalyze the reaction between specific chemical intermediates and ethanedioic acid, leading to the formation of pyridazinone derivatives. acs.org

Transition-metal catalysis offers another powerful tool for constructing the pyridazinone skeleton. Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones have been developed to produce 1,6-dihydropyridazines and pyridazines. organic-chemistry.org The choice of solvent in these reactions is crucial; acetonitrile (B52724) favors the formation of 1,6-dihydropyridazines, while acetic acid leads directly to the aromatic pyridazine (B1198779) products. organic-chemistry.org Furthermore, Lewis acids are utilized to mediate inverse electron demand Diels-Alder reactions between s-tetrazines and silyl (B83357) enol ethers, yielding functionalized pyridazines with high regioselectivity. organic-chemistry.org

In the broader context of synthesizing related nitrogen-containing heterocycles, natural product-derived catalysts such as betaine (B1666868) and guanidine (B92328) carbonate have been successfully used for the one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles, which share structural similarities with the target compounds. nih.govchemrxiv.orgrsc.org

The following table summarizes various catalytic strategies used in the synthesis of pyridazinone derivatives.

| Catalyst System | Starting Materials | Product Type |

| Glacial Acetic Acid | Substituted acetophenone, glyoxylic acid, hydrazine | 6-(substituted phenyl)-pyridazin-3(2H)-ones wu.ac.th |

| Pyridine / Piperidine | Substituted hydrazone intermediates, ethanedioic acid | Pyridazinone derivatives acs.org |

| Copper(II) / Air | β,γ-unsaturated hydrazones | 1,6-Dihydropyridazines or Pyridazines organic-chemistry.org |

| Lewis Acid | 3-monosubstituted s-tetrazine, silyl enol ether | Functionalized Pyridazines organic-chemistry.org |

| Guanidine Carbonate | Aldehyde, malononitrile, ethyl cyanoacetate | 6-amino-2-pyridone-3,5-dicarbonitriles nih.gov |

Mechanistic Aspects of Pyridazinone Ring Formation

The formation of the pyridazinone ring predominantly proceeds via the cyclocondensation of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. This process, often referred to as a Paal-Knorr type synthesis, is a cornerstone method for constructing this heterocyclic system. tubitak.gov.trscholarsresearchlibrary.comsphinxsai.com The mechanism can be dissected into several key steps, beginning with the formation of a suitable 1,4-dicarbonyl precursor.

The initial step involves the synthesis of this crucial precursor. Several methods are available, including the Friedel–Crafts acylation of arenes with a cyclic anhydride, such as succinic anhydride, in the presence of an acid catalyst like aluminum chloride to produce a keto-carboxylic acid. scholarsresearchlibrary.comsphinxsai.com Alternatively, condensation reactions such as the aldol condensation between a ketone and glyoxylic acid wu.ac.th or a Knoevenagel condensation between an arylglyoxal and a dialkyl malonate can generate the required 1,4-dicarbonyl intermediate. tubitak.gov.tr

Once the 1,4-dicarbonyl compound is formed, it reacts with hydrazine. The reaction typically begins with the formation of a hydrazone intermediate at one of the carbonyl groups. scholarsresearchlibrary.com This is followed by a crucial intramolecular cyclization step. wu.ac.thscholarsresearchlibrary.com In this stage, the terminal nucleophilic nitrogen atom of the hydrazine moiety attacks the second carbonyl carbon, leading to the closure of the six-membered ring. wu.ac.thtubitak.gov.tr

The final step involves dehydration of the resulting cyclic intermediate to yield a dihydropyridazinone. scholarsresearchlibrary.com This dihydropyridazinone can be the final product or can be subsequently dehydrogenated or oxidized to the more stable aromatic pyridazin-3(2H)-one ring system. scholarsresearchlibrary.com

The key stages in the formation of the pyridazinone ring are outlined in the table below.

| Mechanistic Step | Description | Key Intermediates |

| 1. Precursor Formation | Synthesis of a 1,4-dicarbonyl compound through reactions like Friedel-Crafts acylation or aldol/Knoevenagel condensations. wu.ac.thtubitak.gov.trsphinxsai.com | γ-keto-acids, γ-keto-esters, or related 1,4-dicarbonyl structures. tubitak.gov.trsphinxsai.com |

| 2. Hydrazone Formation | Initial condensation of the 1,4-dicarbonyl precursor with one nitrogen atom of the hydrazine molecule. scholarsresearchlibrary.com | Hydrazone of the 1,4-dicarbonyl compound. scholarsresearchlibrary.com |

| 3. Intramolecular Cyclization & Dehydration | Nucleophilic attack by the second nitrogen of the hydrazine onto the remaining carbonyl group, followed by elimination of a water molecule to form the heterocyclic ring. wu.ac.thtubitak.gov.trscholarsresearchlibrary.com | Cyclic carbinolamine, Dihydropyridazinone. wu.ac.thscholarsresearchlibrary.com |

Advanced Structural Elucidation and Spectroscopic Characterization of 6 Amino 2 Ethylpyridazin 3 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.iucr.orgrsc.orgresearchgate.netresearchgate.netnih.govacs.orgscirp.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. emerypharma.com For pyridazinone derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals. researchgate.netemerypharma.com

Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR Analysis.researchgate.net

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the molecular structure. ipb.pt The ¹H NMR spectrum reveals the number of different types of protons, their relative ratios (integration), their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling). For instance, in a derivative like 6-amino-2-ethylpyridazin-3(2H)-one, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet), the amino group protons, and the protons on the pyridazinone ring. Similarly, the ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. masterorganicchemistry.com

However, for a complete and unambiguous assignment, especially in more complex derivatives, 2D NMR techniques are indispensable. emerypharma.comipb.pt

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. emerypharma.com This is crucial for identifying adjacent protons and tracing out spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. ktu.edu NOESY is particularly valuable for determining stereochemistry and conformation in flexible molecules.

The integrated application of these 1D and 2D NMR experiments allows for a thorough and reliable assignment of all proton and carbon resonances in the structure of this compound and its derivatives. researchgate.net

Table 1: Representative NMR Data for a Pyridazinone Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-4 | 6.90 (d, J = 9.5 Hz) | 129.0 | C-6, C-5 |

| H-5 | 7.25 (d, J = 9.5 Hz) | 135.0 | C-3, C-4 |

| -CH₂- (ethyl) | 4.05 (q, J = 7.2 Hz) | 45.0 | C-3, -CH₃ |

| -CH₃ (ethyl) | 1.40 (t, J = 7.2 Hz) | 14.5 | -CH₂- |

| -NH₂ | 5.50 (br s) | - | C-6 |

| C-3 | - | 162.0 | - |

Note: The data presented in this table is illustrative and may not correspond to an exact, experimentally determined spectrum of this compound. Actual chemical shifts and coupling constants can vary depending on the specific derivative and the solvent used.

Mass Spectrometry (MS) for Molecular Formula Confirmation.iucr.orgrsc.orgresearchgate.netresearchgate.netnih.govnih.gov

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is primarily used to determine the molecular weight of a compound and to confirm its elemental composition.

High-Resolution Mass Spectrometry (HRMS).iucr.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or five decimal places. semanticscholar.org This precision allows for the unambiguous determination of the molecular formula of a compound, as each unique combination of atoms will have a distinct, exact mass. For this compound (C₆H₉N₃O), HRMS would be used to confirm that the experimentally measured mass corresponds to the calculated theoretical mass for this formula. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Mass (m/z) [M+H]⁺ | Found Mass (m/z) [M+H]⁺ |

|---|

Note: The "Found Mass" is a representative value and would be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Identification.iucr.orgrsc.orgresearchgate.netacs.orgipb.pt

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds. mpg.de Each type of bond and functional group absorbs at a characteristic frequency, providing a "fingerprint" of the molecule.

For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹).

C-H stretching of the ethyl group and the aromatic ring (around 2850-3100 cm⁻¹).

C=O stretching of the pyridazinone carbonyl group (a strong absorption band typically around 1650-1690 cm⁻¹). researchgate.net

C=C and C=N stretching of the pyridazinone ring (in the fingerprint region, typically 1400-1600 cm⁻¹).

N-H bending of the amino group (around 1600 cm⁻¹).

The presence and position of these bands in the IR spectrum provide strong evidence for the proposed structure of the molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Approximate Frequency (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | Stretching | 3300 - 3500 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Carbonyl (C=O) | Stretching | 1650 - 1690 |

| Amine (N-H) | Bending | ~1600 |

X-ray Crystallography of Pyridazinone Derivatives for Solid-State Structure Determination.iucr.orgresearchgate.netnih.gov

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. iucr.org

For pyridazinone derivatives, X-ray crystallography provides definitive proof of the molecular structure and can reveal important information about intermolecular interactions, such as hydrogen bonding, in the solid state. iucr.org This information is invaluable for understanding the physical properties of the compound and how it packs in a crystal lattice. The crystal structure of a pyridazinone derivative would confirm the planarity of the pyridazinone ring and the positions of the substituents. For instance, in a co-crystal structure of a pyridazinone derivative with a protein, X-ray crystallography can elucidate the binding mode and interactions within the active site. portlandpress.com

Table 4: Illustrative Crystallographic Data for a Pyridazinone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 925.6 |

| Z | 4 |

Note: This data is for illustrative purposes only and does not represent a specific pyridazinone derivative.

Theoretical and Computational Studies of 6 Amino 2 Ethylpyridazin 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the electronic properties and reactivity of 6-Amino-2-ethylpyridazin-3(2H)-one. These computational methods allow for the detailed analysis of the molecule's electronic structure, potential for intermolecular interactions, and spectroscopic characteristics.

Electronic Structure Analysis (HOMO/LUMO Energies, Frontier Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a significant parameter that helps to characterize the molecule's stability. researchgate.netresearchgate.net

For pyridazinone derivatives, theoretical studies have been conducted to calculate these electronic parameters. For instance, calculations on related heterocyclic compounds have been performed using DFT methods like B3LYP with various basis sets such as 6-311G(d,p). materialsciencejournal.orgnih.gov These studies help in understanding how the molecule interacts with other species. researchgate.net The distribution of HOMO and LUMO orbitals across the molecular structure indicates the regions most susceptible to electrophilic and nucleophilic attack.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Characterizes the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap suggests higher reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. materialsciencejournal.orgdergipark.org.tr The MEP map displays regions of negative potential, which are susceptible to electrophilic attack and are typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential indicate areas prone to nucleophilic attack.

In the context of this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the pyridazine (B1198779) ring and the amino group, making these sites favorable for interactions with electrophiles. The hydrogen atoms of the amino group and the ethyl group would exhibit positive potential. This information is instrumental in understanding intermolecular interactions, such as hydrogen bonding. dergipark.org.tr

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov For pyridazinone derivatives, computational methods like DFT have been used to simulate infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. materialsciencejournal.orgnih.gov

For example, calculated ¹H and ¹³C NMR chemical shifts, after being scaled, often show good correlation with experimental values, aiding in the assignment of signals to specific atoms within the molecule. nih.gov Similarly, simulated IR spectra can help in identifying characteristic vibrational frequencies, such as the C=O stretching of the pyridazinone ring and the N-H stretching of the amino group. materialsciencejournal.org UV-Visible spectral predictions can elucidate the electronic transitions, like n→π* and π→π*, that are responsible for the molecule's absorption of light. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. mdpi.com These simulations provide insights into the conformational flexibility and stability of molecules like this compound. By simulating the motion of atoms, MD can reveal the preferred conformations of the molecule and the energy barriers between them. csic.es

Conformational analysis is crucial for understanding how the molecule might interact with biological targets. nih.gov The three-dimensional shape of the molecule, including the orientation of the ethyl group and the amino group relative to the pyridazinone ring, can significantly influence its biological activity. nih.gov For similar heterocyclic systems, MD simulations have been used to explore the conformational space and identify low-energy conformers that are likely to be biologically relevant. nih.gov The stability of these conformations is often influenced by intramolecular hydrogen bonds and steric interactions. nih.gov

Molecular Docking Studies with Biological Targets for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. mdpi.com This method is widely used in drug discovery to understand the binding mode of a ligand to its biological target and to elucidate the mechanism of action at a molecular level. nih.govd-nb.info

For pyridazinone derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes. smolecule.com For this compound, docking studies could be performed against potential biological targets to predict its binding affinity and interaction patterns. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. mdpi.comnih.gov For instance, the amino group and the carbonyl oxygen of the pyridazinone ring are potential hydrogen bond donors and acceptors, respectively, which could play a crucial role in binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing a set of molecules with known activities, QSAR models can identify the physicochemical properties and structural features that are critical for the desired biological effect. nih.gov

For a series of pyridazinone derivatives including this compound, a QSAR study could be conducted to understand the structural requirements for a specific biological activity. nih.gov This involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with the biological data. The resulting QSAR model can provide valuable mechanistic insights by highlighting the key molecular features that govern the activity. nih.gov For example, a QSAR model might reveal that the presence of the amino group at the 6-position and the ethyl group at the 2-position are important for the observed activity. Such models can then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. nih.gov

In Silico Prediction of Mechanistic Biological Activity and Binding Interactions

In silico methods, particularly molecular docking, serve as powerful tools in contemporary drug discovery to predict the binding affinity and interaction patterns of a ligand with a protein's active site. researchgate.net These computational approaches help in understanding the potential mechanistic basis of a compound's biological activity and guide the rational design of more potent analogues. researchgate.net For the this compound scaffold, theoretical studies have explored its potential interactions with various biological targets.

Research on the broader class of dihydropyridazin-3(2H)-one derivatives has identified several potential protein targets. Molecular docking studies have been employed to screen libraries of these compounds against specific enzymes to predict their biological activities. researchgate.net The core pyridazinone structure is of significant interest to medicinal chemists due to its presence in molecules with diverse pharmacological activities, including anti-inflammatory, cardiovascular, and anticholinesterase effects. dergipark.org.tr

One notable study performed high-throughput in silico screening of 56 dihydropyridazin-3(2H)-one derivatives against human cytosolic branched-chain aminotransferase, a potential target for anticonvulsant agents. researchgate.net The study used Gabapentin as a standard, which exhibited a binding affinity of -6.2 kcal/mol. researchgate.net A significant number of the tested pyridazinone derivatives showed very good binding affinity scores, with several compounds identified as particularly potent based on their hydrogen bond interactions. researchgate.net

Table 1: Molecular Docking Results of Selected Dihydropyridazin-3(2H)-one Derivatives with Human Cytosolic Branched Chain Aminotransferase

| Compound ID | Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions |

|---|---|---|

| Standard Drug | ||

| Gabapentin | -6.2 | Not specified |

| Potent Derivatives | ||

| Compound 11 | Not specified | Excellent H-bond interactions with bond lengths of 2.34, 2.57, 2.62, 3.03 Å |

| Compound 25 | Not specified | Excellent H-bond interactions |

| Compound 39 | Not specified | Excellent H-bond interactions |

| Compound 56 | Not specified | Excellent H-bond interactions |

Data sourced from a molecular docking study on dihydropyridazin-3(2H)-one derivatives. researchgate.net

The amino group, such as the one at the C6 position in this compound, is predicted to be a key feature for biological activity. This group can form hydrogen bonds with biological macromolecules, influencing their function. The presence of an amino group can enhance binding affinity to the active sites of enzymes. mdpi.com Similarly, halogen atoms on the pyridazinone ring, as seen in related compounds, are thought to enhance interactions with biological targets. smolecule.com

Computational studies on analogs have identified other potential enzyme targets for the pyridazinone scaffold. These include Dipeptidyl Peptidase IV (DPP4), an enzyme involved in glucose metabolism, and human D-amino acid oxidase (hDAAO). smolecule.comnih.gov Docking studies of a pyridazinone derivative with hDAAO revealed key binding interactions within the enzyme's active site. nih.gov The binding was stabilized by a bidentate electrostatic interaction between the ligand and Arg283, along with a hydrogen bond to Tyr228. nih.gov Additional hydrogen bonds were formed with Gly313 and the C(4)=O group of the FAD cofactor. nih.gov These findings highlight specific residues that are crucial for the binding of pyridazinone-based inhibitors.

Table 2: Potential Protein Targets for Pyridazinone Derivatives Identified Through In Silico Studies

| Potential Protein Target | Therapeutic Area | Key Interacting Residues (if identified) |

|---|---|---|

| Human Cytosolic Branched Chain Aminotransferase | Anticonvulsant | Not specified |

| Dipeptidyl Peptidase IV (DPP4) | Metabolic Disorders | Not specified |

| Human D-amino acid oxidase (hDAAO) | Neurological Disorders | Arg283, Tyr228, Gly313 |

Data compiled from multiple computational studies on pyridazinone derivatives. researchgate.netsmolecule.comnih.gov

The collective in silico data suggests that the this compound molecule and its derivatives are promising scaffolds for interacting with various enzymes. The amino group at C6 and the ethyl group at N2 are expected to play significant roles in defining the compound's binding specificity and affinity towards different protein targets. The predictive power of these computational models provides a solid foundation for further experimental validation and the development of new therapeutic agents based on the pyridazinone core. researchgate.net

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,5-dichloro-3(2H)-pyridazinone |

| Gabapentin |

| 3-Hydroxy-6-(2-phenylethyl)pyridazin-4(1H)-one |

| 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one |

| 4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one |

| Dipeptidyl Peptidase IV |

| Human D-amino acid oxidase |

| Arg283 |

| Tyr228 |

| Gly313 |

Preclinical Biological Activity and Mechanistic Investigations of 6 Amino 2 Ethylpyridazin 3 2h One Derivatives

Enzyme Inhibition and Activation Mechanisms

The interaction of pyridazinone derivatives with various enzymes is a cornerstone of their pharmacological profile. These compounds have demonstrated inhibitory activity against several key enzyme families, including oxidases, hydrolases, and kinases, through diverse molecular mechanisms.

Inhibition of D-Amino Acid Oxidase (DAAO) and Related Enzymes

D-amino acid oxidase (DAAO) is a flavoprotein that catalyzes the oxidative deamination of D-amino acids, including D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. nih.govnih.gov By degrading D-serine, DAAO indirectly regulates NMDA receptor activity, and its hypofunction is implicated in conditions like schizophrenia. nih.gov Consequently, DAAO inhibitors are being investigated as potential treatments for nervous system disorders. nih.gov

A series of 4-hydroxypyridazin-3(2H)-one derivatives have been identified as novel, potent inhibitors of human DAAO (hDAAO). nih.gov Fragment-based drug design led to the discovery of these compounds, which were found to have substantial cell permeability. nih.gov Structural studies revealed that these inhibitors bind in a manner that flips the Tyr224 residue in the enzyme's active site, creating a hydrophobic subpocket perpendicular to the flavin ring. nih.gov This ligand-dependent conformational change is a key aspect of their inhibitory mechanism. nih.gov

One such derivative, 6-[2-(3,5-Difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one, proved effective in a Y-maze test against cognitive deficits induced by MK-801. nih.gov Another study highlighted a 4-hydroxypyridazin-3(2H)-one derivative, referred to as Compound 30, which displayed inhibitory action in the nanomolar range for human, mouse, and rat DAAOs. semanticscholar.org This compound also effectively reversed MK-801-induced memory impairment in passive avoidance tests in rats, similar to the effect of direct D-serine administration. semanticscholar.org The mechanism involves increasing the available levels of D-serine in the brain, thereby enhancing NMDA receptor function. semanticscholar.org

| Compound | Target | Activity (Ki/IC50) | Comments |

| 4-Hydroxypyridazin-3(2H)-one derivatives | Human DAAO | Nanomolar range | Effective against MK-801-induced cognitive deficits. nih.govsemanticscholar.org |

| 6-[2-(3,5-Difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one | Human DAAO | Potent inhibitor | Showed efficacy in a Y-maze cognitive model. nih.gov |

| Compound 30 | Human, Mouse, Rat DAAO | Nanomolar range | Reversed memory impairment in passive avoidance tests. semanticscholar.org |

Cholinesterase Inhibitory Activity

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov Several studies have reported the synthesis and evaluation of pyridazinone derivatives as cholinesterase inhibitors. dergipark.org.trjrespharm.com

One study detailed a series of novel 3(2H)pyridazinone-triazole derivatives and tested their inhibitory activity against AChE. jrespharm.com The inhibition constants (Ki) for these compounds ranged from 2.35 ± 0.18 to 5.15 ± 0.46 µM. jrespharm.com The most effective compound in this series featured a p-position bromophenyl group, suggesting that this substitution enhances the structure's activity relationship with the AChE enzyme. jrespharm.com The inhibitory mechanism was evaluated using the Ellman method, which measures the product of substrate hydrolysis. jrespharm.com

Other research has focused on 6-substituted-3(2H)-pyridazinone derivatives. dergipark.org.tr For instance, ethyl 2-[6-[4-(3-Trifluoromethylphenyl)-piperazine]-3(2H)-pyridazinon-2-yl-propionate was identified as a potent inhibitor of both AChE and BChE. dergipark.org.tr Molecular modeling studies of 2,6-disubstituted pyridazinone derivatives indicated that a 4-substituted piperidine (B6355638) group interacts with the catalytic active site (CAS) of the enzyme, contributing to the inhibitory effect. dergipark.org.tr

| Compound Class | Target Enzyme | Inhibitory Values (Ki) | Key Structural Features |

| 3(2H)pyridazinone-triazole derivatives | AChE | 2.35 - 5.15 µM | p-position bromophenyl group enhances activity. jrespharm.com |

| Ethyl 2-[6-[4-(3-Trifluoromethylphenyl)-piperazine]-3(2H)-pyridazinon-2-yl-propionate | AChE and BChE | Most active in its series | 6-substituted pyridazinone with a piperazine (B1678402) moiety. dergipark.org.tr |

Kinase Inhibition Mechanisms

Protein kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer. ekb.eg Pyridazinone derivatives have emerged as promising scaffolds for the development of potent and selective kinase inhibitors.

One series of 2-(2-(quinolin-6-yl)ethyl)pyridazin-3(2H)-one derivatives was developed as c-Met kinase inhibitors. researchgate.net Molecular docking studies, using the co-crystal structure of a known inhibitor (tepotinib) with c-Met, revealed key interactions. The pyridazinone moiety engages in a π-stacking interaction with Tyr1230 in the kinase's activation loop, and its carbonyl group forms a hydrogen bond with Asp1222, contributing to the potent inhibition. researchgate.net

In another study, novel aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were designed as fibroblast growth factor receptor 4 (FGFR4) inhibitors for treating hepatocellular carcinoma. nih.gov Compound 6O, an aminodimethylpyrimidinol derivative, showed high selectivity for FGFR4 over other FGFR subtypes (FGFR1-3), with an IC50 value of 75.3 nM. nih.gov This selectivity was significantly better than the reference compound BLU9931. nih.gov

Furthermore, aminoalkyl-substituted derivatives of known casein kinase 2 (CK2) inhibitors have been synthesized. These compounds, including aminopropyl-derivatives, were found to inhibit not only CK2 but also PIM1 kinase, demonstrating dual inhibitory activity. nih.gov X-ray crystallography of an inhibitor bound to CK2α confirmed its binding mode in the enzyme's active site. nih.gov

| Compound Class | Target Kinase | Activity (IC50) | Mechanism/Key Interaction |

| 2-(2-(quinolin-6-yl)ethyl)pyridazin-3(2H)-one derivatives | c-Met | Potent nM inhibition | π-stacking with Tyr1230; H-bond with Asp1222. researchgate.net |

| Aminodimethylpyrimidinol derivative (6O) | FGFR4 | 75.3 nM | Highly selective over FGFR1-3. nih.gov |

| Aminopropyl-derivatives of TBBt/TBBi | CK2, PIM1 | Potent inhibition | Dual kinase inhibition; ATP-competitive. nih.gov |

Phosphodiesterase IV (PDE4) Inhibition

Cyclic nucleotide phosphodiesterase type 4 (PDE4) is an enzyme that controls the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory pathways. nih.gov Inhibition of PDE4 is a validated strategy for treating inflammatory diseases, particularly respiratory conditions. nih.gov

Research has described the development of pyridazinone derivatives bearing an indole (B1671886) moiety as potential PDE4 inhibitors with anti-inflammatory properties. nih.gov One derivative, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, demonstrated promising activity and selectivity for the PDE4B isoenzyme. nih.gov Further studies have explored the effects of modifying the pyridazinone ring. N-alkylation of the pyridazinone ring was found to significantly enhance potency against PDE4 while suppressing activity against PDE3, another phosphodiesterase isoform. nih.gov This highlights a strategy for achieving selectivity. The addition of a 6-aryl-4,5-dihydropyridazin-3(2H)-one extension to this N-alkyl group could then restore potent PDE3 inhibition, leading to dual PDE3/4 inhibitors with potential applications as bronchodilators and anti-inflammatory agents. nih.gov

Receptor Binding and Modulation at a Molecular Level

Beyond enzyme inhibition, pyridazinone-related structures have been investigated for their ability to interact with and modulate G-protein coupled receptors (GPCRs), such as adenosine receptors (ARs). Allosteric modulators, which bind to a site distinct from the primary (orthosteric) ligand binding site, offer potential therapeutic advantages over traditional agonists or antagonists. nih.gov

Derivatives of adenosine have been synthesized and tested for their affinity at A1, A2A, and A3 adenosine receptor subtypes. nih.gov By modifying the purine (B94841) core of adenosine with different groups, researchers can tune the affinity and selectivity for these receptors. For instance, introducing a p-sulfonamidophenyl-urea group at the N6 position of an adenosine derivative resulted in a compound with high affinity (Ki = 9 nM) and selectivity for the A3 receptor. nih.gov The introduction of alkynyl chains at the 2-position of the purine ring in these urea (B33335) derivatives led to a significant decrease in A2A affinity, thereby creating compounds with good A1/A3 or A3-selective profiles. nih.gov

The interaction is highly specific; for example, the 2-(3-hydroxy-3-phenyl-1-propyn-1-yl)-6-(4-methoxyphenylurea) adenosine derivative was capable of binding to both A1 and A3 receptors while having no affinity for the A2A subtype. nih.gov This demonstrates how the pyridazinone-like purine core can be systematically modified to achieve desired receptor binding profiles, modulating cellular signaling pathways for potential therapeutic benefit in areas like inflammation and ischemia. nih.govnih.gov

Cellular Pathway Modulation Studies (In Vitro and Animal Models)

The enzymatic and receptor-level activities of 6-amino-2-ethylpyridazin-3(2H)-one derivatives translate into measurable effects on cellular pathways, as demonstrated in a variety of in vitro and animal models.

In the context of DAAO inhibition, studies have shown that pyridazinone derivatives can effectively cross the blood-brain barrier and increase D-serine levels in the brain. nih.gov In animal models, this modulation of the D-serine/NMDA receptor pathway leads to improved cognitive performance. For instance, 6-[2-(3,5-Difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one was effective against MK-801-induced cognitive deficits in a mouse Y-maze model. nih.gov Another DAAO inhibitor from this class, Compound 30, reversed memory impairment in a rat passive avoidance learning task, providing further evidence of its ability to modulate neuronal activity and enhance cognitive function. semanticscholar.org

For kinase-inhibiting derivatives, the modulation of cellular signaling pathways manifests as potent anti-proliferative activity in cancer cell lines. nih.govnih.gov The FGFR4 inhibitor 6O showed anti-proliferative effects in hepatocellular carcinoma (HCC) cell lines Hep3B and Huh7, with IC50 values of 4.5 µM and 25.2 µM, respectively. nih.gov Its efficacy was further confirmed in an in vivo Hep3B-xenografted chick chorioallantoic membrane (CAM) tumor model, where it blocked tumor growth. nih.gov Similarly, dual CK2/PIM1 kinase inhibitors exerted anti-proliferative effects on leukemia (CCRF-CEM), breast cancer (MCF-7), and prostate cancer (PC-3) cell lines, with EC50 values comparable to clinically studied inhibitors. nih.gov

The anti-inflammatory potential of PDE4-inhibiting pyridazinone derivatives has been demonstrated in cellular models of inflammation. nih.gov Specifically, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one was shown to regulate the production of potent pro-inflammatory cytokines and chemokines in human primary macrophages, confirming that its PDE4B inhibition translates into a functional anti-inflammatory effect at the cellular level. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Function

Investigation of Antiplatelet Mechanisms

Derivatives of this compound have been identified as potential antiplatelet agents. The pyridazinone ring is a core structure in many compounds with cardiovascular effects, including the inhibition of platelet aggregation. dergipark.org.tr The antiplatelet effects of certain pyridazinone derivatives have been investigated, with some compounds showing inhibition of ADP-induced platelet aggregation at micromolar concentrations.

The mechanism of action for many antiplatelet drugs involves targeting key receptors and enzymes in the platelet activation cascade. For instance, thienopyridine derivatives, which share structural similarities with some pyridazinone compounds, are known to target the P2Y12 receptor, a crucial player in ADP-mediated platelet activation and aggregation. nih.govresearchgate.net This receptor is a G protein-coupled receptor that, when activated by ADP, initiates a signaling cascade leading to platelet activation. researchgate.netyoutube.com Inhibition of this receptor is a common strategy for antiplatelet therapies. nih.govresearchgate.net

Furthermore, some antiplatelet agents work by inhibiting enzymes like cyclooxygenase-1 (COX-1), which is responsible for the synthesis of thromboxane (B8750289) A2, a potent platelet agonist. nih.gov Other mechanisms include the inhibition of phosphodiesterase (PDE), which leads to an increase in cyclic AMP (cAMP) levels within the platelet, ultimately inhibiting its function. youtube.com While the specific mechanisms for all this compound derivatives are not fully elucidated, their structural features suggest potential interactions with these established antiplatelet targets.

| Compound Type | Target/Mechanism | Effect | Reference |

|---|---|---|---|

| Pyridazinone Derivatives | Inhibition of ADP-induced aggregation | Antiplatelet effects | |

| Thieno[3,2-c]pyridine Derivatives | P2Y12 receptor antagonists | Inhibition of platelet activation and aggregation | nih.gov |

| 2-Aminopyrimidine Derivatives | Inhibition of arachidonic acid-induced aggregation | Antiplatelet activity | nih.gov |

Studies on Antidiabetic Mechanisms

The potential antidiabetic activity of pyridazinone derivatives is an emerging area of research. A key mechanism in managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. mdpi.com These enzymes are responsible for breaking down complex carbohydrates into glucose, and their inhibition can help to control postprandial hyperglycemia. mdpi.com

Research into other heterocyclic compounds has demonstrated the effectiveness of this approach. For example, a series of 6-amino-pyrido[2,3-d]pyrimidine-2,4-dione derivatives were found to exhibit excellent in vitro α-glucosidase inhibitory activity, with some compounds being significantly more potent than the standard drug, acarbose. nih.gov Kinetic studies revealed a competitive mode of inhibition for the most active compound. nih.gov Similarly, novel 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues have shown considerable inhibitory activity against both α-amylase and α-glucosidase. mdpi.com

While direct studies on the antidiabetic mechanisms of this compound are limited, the established activity of structurally related heterocyclic compounds suggests that inhibition of α-glucosidase and α-amylase could be a plausible mechanism of action.

| Compound Series | Enzyme Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 6-Amino-pyrido[2,3-d]pyrimidine-2,4-dione derivatives | α-glucosidase | 78.0 ± 2.0 to 252.4 ± 1.0 μM | nih.gov |

| 1,3,5-Trisubstituted-2-thioxoimidazloidin-4-one analogues | α-glucosidase and α-amylase | IC50 of 5.08 µg/mL (α-glucosidase) and 0.21 µg/mL (α-amylase) for the most active compound | mdpi.com |

Mechanistic Exploration of Anticancer Effects in Cell Lines

Derivatives of this compound have shown promise as anticancer agents, with research focusing on their effects on various cancer cell lines. The pyridazinone core is recognized for its potential in developing antiproliferative agents. dergipark.org.tr

Studies on pyridazinone derivatives have demonstrated their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, some derivatives have been shown to induce apoptosis through the activation of caspase pathways. The anticancer activity of these compounds has been evaluated against a range of human cancer cell lines, including leukemia, non-small cell lung cancer, colon, melanoma, ovarian, and breast cancer cell lines. dergipark.org.tr

In the context of specific cell lines, certain pyridazinone derivatives have shown significant activity. For example, some have demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells. Other related heterocyclic structures, such as pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, have shown potent activity against prostate cancer (PC-3) and lung cancer (A-549) cell lines, with some compounds being more active than the reference drug erlotinib. nih.gov Mechanistic studies on these related compounds have revealed that they can act as inhibitors of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov

| Compound/Derivative | Cell Line | Observed Effect | IC50 Value | Reference |

|---|---|---|---|---|

| Pyridazinone derivative | MCF-7 (Breast Cancer) | Induction of apoptosis via caspase activation | Low micromolar range | |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8d | PC-3 (Prostate Cancer) | Anti-proliferative activity | 7.12 µM | nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8d | A-549 (Lung Cancer) | Anti-proliferative activity | 7.23 µM | nih.gov |

| Tetrahydro-2H-pirano[3,2-c]pyridazine-3(6H)-one derivative 42 | SK-BR-3 (Breast Cancer) | High potency | 0.15 mM | dergipark.org.tr |

Evaluation of Antimicrobial Activity and Related Mechanisms

The pyridazinone ring is a key structural feature in many compounds exhibiting antimicrobial properties. dergipark.org.tr Derivatives of this compound are therefore of interest for the development of new antimicrobial agents to combat resistant pathogens. nih.gov

The antimicrobial activity of pyridazinone derivatives has been evaluated against various bacterial and fungal strains. dergipark.org.trnih.gov Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action is thought to involve the inhibition of essential microbial enzymes. For example, some quinazolinone derivatives, which are structurally related to pyridazinones, have been found to inhibit DNA gyrase and dihydrofolate reductase (DHFR), two key enzymes in bacterial replication and metabolism. nih.gov

Structure-activity relationship studies have provided insights into the features that enhance antimicrobial activity. For instance, the introduction of certain substituents on the pyridazinone ring, such as a fluoro group, has been shown to increase antibacterial activity. nih.gov Conversely, the addition of an ethyl ester group at the N-1 position can lead to a decrease in activity. nih.gov The hydrolysis of this ester group, however, can restore or even enhance the antibacterial effect against certain Gram-negative bacteria. nih.gov

| Compound Series | Microorganism | Activity | Key Finding | Reference |

|---|---|---|---|---|

| 4-(aryl)-6-phenylpyridazin-3(2H)-one derivatives | Gram-positive and Gram-negative bacteria | Antibacterial | Fluoro group at para position enhances activity | nih.gov |

| N-carbamimidoylsulfamoyl derivatives | Gram-positive bacteria | Antibacterial | MIC values ranging from 4.69 to 156.47 µM | nih.gov |

| Substituted pyridazine-3(2H)-one with acetyl at 2nd position | S. Racemosum | Antibacterial | Best antibacterial activity in the series | dergipark.org.tr |

Vasodilating Action and Associated Cellular Pathways

Pyridazinone derivatives have been investigated for their vasodilating properties, which contribute to their potential as antihypertensive agents. dergipark.org.tr The relaxation of vascular smooth muscle is a key mechanism for reducing blood pressure.

Research has shown that certain 6-substituted and 2,6-disubstituted pyridazinone derivatives exhibit vasodilating effects, although in some cases at lower potencies than reference drugs like milrinone. dergipark.org.tr However, more recent studies have reported the synthesis of 6-fluoroarylpyridazinone derivatives with more potent vasodilating activity than prazosin. dergipark.org.tr A study on 6-(4-substitutedphenyl)-3-pyridazinone derivatives also revealed potent vasorelaxant activity, with some compounds showing superior effects compared to conventional vasodilators like hydralazine (B1673433) and nitroglycerin. researchgate.net

The cellular pathways associated with this vasodilating action are being explored. One proposed mechanism involves the modulation of endothelial nitric oxide synthase (eNOS). researchgate.net Upregulation of eNOS expression and subsequent nitric oxide production can lead to smooth muscle relaxation and vasodilation. researchgate.net

| Compound Series | Effect | Potency (EC50) | Reference |

|---|---|---|---|

| 6-substituted and 2,6-disubstituted pyridazinone derivatives | Vasodilation | 32.5-78.25 µM | dergipark.org.tr |

| 6-(4-substitutedphenyl)-3-pyridazinone derivatives | Vasorelaxation | 0.02916–1.907 µM | researchgate.net |

| 6-phenyl-3-pyridazinone based derivatives | Vasorelaxation | 0.339–114.300 μM | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These studies involve systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its biological function.

For instance, in the context of anticancer activity, SAR studies on pyrrolo[1,2-b]pyridazine (B13699388) derivatives have shown that substitution at certain positions of the heterocyclic ring can significantly affect their potency. tandfonline.com The introduction of a 4-substituted phenyl group at position 2 of the pyrrolo[1,2-b]pyridazine heterocycle resulted in a loss of activity, whereas a 2-methyl substitution maintained or improved activity. tandfonline.com

Similarly, for antimicrobial activity, SAR studies on pyridazinone derivatives have revealed that the type and position of substituents are critical. nih.gov The presence of a fluoro group at the para position of an aryl ring attached to the pyridazinone core was found to be beneficial for antibacterial activity. nih.gov In contrast, the introduction of an ethyl ester group at the N-1 position led to a decrease in activity, which could be reversed by hydrolysis of the ester. nih.gov

These studies highlight the importance of the substituents on the pyridazinone ring in determining the specific biological activity and potency of the derivatives.

Elucidation of Key Structural Features for Specific Biological Activities

The elucidation of key structural features is essential for designing more potent and selective derivatives of this compound.

For anticancer activity , SAR studies on related heterocyclic systems have provided valuable insights. In a series of 4H-chromene derivatives, it was found that the 3 and 4 positions of the chromene ring favor rigid and hydrophobic functional groups, while the 6 position prefers a small, hydrophilic substituent on a meta- or para-substituted aryl group. nih.gov For pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, tetracyclic structures and specific substitutions on the pyrido-pyrimidine core were shown to enhance activity against prostate cancer cells. nih.gov

In the realm of antimicrobial activity , the presence of an aryl substituent at the C6 position of the pyridazinone ring is a common feature in active compounds. researchgate.net The nature of the substituent on this aryl ring, as well as modifications at other positions of the pyridazinone core, can fine-tune the antimicrobial spectrum and potency. nih.gov

For vasodilating activity , the substitution pattern on the phenyl ring of 6-phenylpyridazin-3-one derivatives plays a significant role. Specific substitutions at the para-position have been shown to lead to potent vasorelaxant effects. researchgate.net

Pharmacophore Development for Targeted Molecular Interactions

The development of pharmacophore models is a crucial step in understanding the key molecular features required for the biological activity of a compound and in guiding the design of new, more potent derivatives. nih.govdergipark.org.tr A pharmacophore represents the three-dimensional arrangement of essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response. nih.gov For derivatives of this compound, pharmacophore modeling has been instrumental in elucidating the structural requirements for their interaction with various biological targets. acs.orgnih.gov

Researchers have employed computational tools to generate and validate pharmacophore models for different series of pyridazinone derivatives. nih.govannalsmedres.orgbibliomed.org These models are typically built using the structural information of active ligands or the target protein itself. dergipark.org.tr The process often involves identifying common chemical features among a set of active molecules, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and defining their spatial relationships. nih.gov

One notable study focused on a series of pyridazin-3(2H)-one derivatives with high affinity for α1- and α2-adrenoceptors. acs.orgnih.gov By using the Catalyst program, a pharmacophore model was generated that successfully rationalized the structure-activity relationships observed within this class of compounds. acs.orgnih.gov The model demonstrated high predictive power and highlighted the critical structural features necessary for potent α1-antagonist activity. nih.gov A key finding from this research was the influence of a polymethylene chain, which acts as a spacer, on the affinity and selectivity of the compounds. acs.orgnih.gov A gradual increase in affinity was observed as the length of this chain was extended to a maximum of seven carbon atoms. acs.orgnih.gov

Another investigation focused on pyridazinone derivatives as acetylcholinesterase inhibitors. bibliomed.org Using the Maestro 11.9 software, a pharmacophore model with the features AHHRR (Acceptor, Hydrophobic, Hydrophobic, Ring, Ring) was developed. This model was established by comparing different hypotheses and correlating them with the experimental inhibitory activities of the synthesized compounds. bibliomed.org The study demonstrated that this pharmacophore model could effectively guide the design of new acetylcholinesterase inhibitors with potentially improved potency. bibliomed.org

Furthermore, a broader in silico screening of a pyridazinone-based library was conducted using pharmacophore-based virtual screening against thousands of protein targets. tandfonline.com This approach led to the identification of aspartate aminotransferase as a potential target for this class of compounds, showcasing the power of pharmacophore modeling in identifying new biological targets for existing chemical scaffolds. tandfonline.com

The table below summarizes the key features of pharmacophore models developed for pyridazinone derivatives, illustrating the diverse applications of this approach in drug discovery.

| Target | Key Pharmacophore Features | Software Used | Key Findings |

| α1-Adrenoceptor | Not explicitly detailed | Catalyst | The length of the polymethylene spacer is crucial for affinity. acs.orgnih.gov |

| Acetylcholinesterase | AHHRR (Acceptor, Hydrophobic, Hydrophobic, Ring, Ring) | Maestro 11.9 | The model successfully guided the design of new inhibitors. bibliomed.org |

| Aspartate Aminotransferase | Not explicitly detailed | PharmMapper | Identified a novel potential target for pyridazinone derivatives. tandfonline.com |

Potential Non Therapeutic and Mechanistic Applications of 6 Amino 2 Ethylpyridazin 3 2h One

Development as Chemical Probes for Biological Systems

While specific research on 6-Amino-2-ethylpyridazin-3(2H)-one as a chemical probe is not extensively documented, the broader class of pyridazinone derivatives holds potential in this area. Chemical probes are essential tools for dissecting complex biological processes, and the design of such probes often relies on a heterocyclic core that can be functionalized to interact with specific biological targets.

The this compound structure possesses key features for development as a chemical probe. The amino group provides a reactive handle for the attachment of reporter groups, such as fluorophores or biotin, without significantly altering the core scaffold's interaction with a biological target. The pyridazinone ring itself can be modified to enhance binding affinity and selectivity for a protein of interest.

For instance, derivatives of the related 4-hydroxypyridazin-3(2H)-one have been identified as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in neurological pathways. nih.gov The development of fluorescently labeled versions of such inhibitors could enable researchers to visualize the localization and activity of DAAO in cells and tissues, providing valuable insights into its function. The synthesis of such probes would involve strategic chemical modifications to the pyridazinone core, a process that highlights the versatility of this heterocyclic system in the creation of bespoke research tools.

Applications in Agrochemicals (e.g., herbicides, insecticides, fungicides)

The pyridazinone nucleus is a well-established pharmacophore in the agrochemical industry, with numerous derivatives commercialized as herbicides, insecticides, and fungicides. semanticscholar.org The structural features of this compound suggest its potential as a lead compound for the development of new agrochemicals.

Herbicidal Activity: Pyridazinone derivatives are known to act as herbicides. semanticscholar.org While direct studies on the herbicidal activity of this compound are limited, research on related structures provides compelling evidence for its potential. For example, a series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives have shown significant pre-emergence herbicidal activity against a range of broad-leafed weeds and grasses. mdpi.com The structural analogy suggests that the aminopyridazinone scaffold could be a promising starting point for the design of novel herbicides.

Insecticidal Activity: Several pyridazinone derivatives have demonstrated potent insecticidal properties. semanticscholar.org For example, N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have been shown to be effective against the diamondback moth (Plutella xylostella), a significant pest of cruciferous crops. semanticscholar.org Furthermore, studies on other pyridazine (B1198779) and dihydropyridazine (B8628806) derivatives have revealed insecticidal activity against aphids (Aphis nerii). researchgate.netresearchgate.net These findings underscore the potential of the pyridazinone core in developing new insecticides. The amino and ethyl groups of this compound could be modified to optimize insecticidal potency and spectrum.

Fungicidal Activity: The pyridazinone scaffold has also been explored for its antifungal properties. Derivatives of 3(2H)-pyridazinone have been reported to possess antifungal activity. ekb.egresearchgate.net The development of novel fungicides is crucial for managing crop diseases, and the aminopyridazinone structure represents a viable starting point for the synthesis of new antifungal agents.

| Compound Class | Target Pest/Weed | Reported Activity | Reference |

|---|---|---|---|

| N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | Plutella xylostella (Diamondback moth) | Compounds 4b, 4d, and 4h showed >90% activity at 100 mg/L. | semanticscholar.org |

| Hydrazone, dihydropyridine (B1217469) and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives | Aphis nerii (Aphid) | Compound 6a was highly toxic to adults (LC50 = 1.04 ppm), while compound 3 was highly toxic to nymphs (LC50 = 0.02 ppm). | researchgate.netresearchgate.net |

| Pyridazinone derivatives | Gram-positive and Gram-negative bacteria, Fungi | Showed promising antibacterial and antifungal activities. | ekb.eg |

| 3(2H)-pyridazinone derivatives | Various fungi | Claimed to possess antifungal activities. | researchgate.net |

| 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives | Abutilon theophrasti, Amaranthus retroflexus, Echinochloa crus-galli, etc. | Good pre-emergent herbicidal activity with >60% inhibition at 187.5 g ha−1. | mdpi.com |

Use as Corrosion Inhibitors

The prevention of metal corrosion is a significant industrial challenge, and the development of effective and environmentally friendly corrosion inhibitors is an area of active research. Organic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur, particularly those with aromatic rings and amino groups, are known to be effective corrosion inhibitors. nih.gov These features are present in this compound, making it a strong candidate for this application.

The mechanism of action for such inhibitors typically involves the adsorption of the organic molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The amino group and the nitrogen atoms in the pyridazinone ring can act as active centers for adsorption on the metal surface.

Studies on various amino acid derivatives have demonstrated their efficacy as corrosion inhibitors for different metals and alloys. arabjchem.orgresearchgate.net For example, synthesized lysine (B10760008) derivatives have shown high inhibition efficiency for mild steel in acidic solutions. arabjchem.org Similarly, pyrimidine (B1678525) derivatives have been reported as effective corrosion inhibitors for N80 steel in highly corrosive environments. bohrium.com The structural similarities between these compounds and this compound suggest that it could exhibit comparable or even superior corrosion inhibition properties.

| Inhibitor Class | Metal/Alloy | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Lysine derivatives (SB-1, SB-2, SB-3) | Mild Steel | 1 M HCl | 94, 92, 91 | arabjchem.org |

| Chromeno pyrimidine derivatives (CP-1) | N80 Steel | 15% HCl | 96.4 | bohrium.com |

| Theophylline-triazole derivatives | API 5L X52 Steel | 1 M HCl | ~90 | nih.gov |

| 4-Aminoantipyrine derivative (DMPO) | Mild Steel | 1.0 M HCl | 87 | mdpi.com |

Role in Material Science (if applicable to specific derivatives)

The application of pyridazinone derivatives in material science is an emerging field. The rigid, planar structure of the pyridazinone ring, combined with the potential for functionalization, makes these compounds interesting building blocks for the synthesis of novel materials with specific optical, electronic, or thermal properties.

While direct applications of this compound in material science are not yet established, the potential of related compounds has been noted. For instance, 5-Bromo-2-ethylpyridazin-3(2H)-one is suggested to have potential applications in developing new materials with specific properties due to its unique chemical structure. smolecule.com The bromine atom can be used as a handle for further chemical modifications, such as cross-coupling reactions, to create larger polymeric or supramolecular structures.

The amino group in this compound could similarly be used as a reactive site for polymerization or for grafting onto other materials to modify their surface properties. For example, it could be incorporated into polymers to enhance their thermal stability or to introduce specific functionalities. Further research is needed to fully explore the potential of this compound and its derivatives in the design and synthesis of advanced materials.

Future Research Directions and Unexplored Avenues for 6 Amino 2 Ethylpyridazin 3 2h One Research

Innovation in Synthetic Methodologies and Scalability

Current synthetic routes to pyridazinone derivatives often involve multi-step processes. smolecule.com A key area for future research is the development of more efficient and scalable syntheses of 6-Amino-2-ethylpyridazin-3(2H)-one. This includes exploring one-pot reactions and utilizing greener, more sustainable catalytic methods. nih.gov For instance, the use of natural product-based catalysts has shown promise in the synthesis of related aminopyridones and could be adapted. nih.gov

Furthermore, process development and scale-up studies are crucial for translating laboratory-scale syntheses to industrial production. acs.orgchemrxiv.org This involves optimizing reaction conditions to improve yield, reduce impurities, and ensure the process is robust and reproducible. acs.org Techniques like continuous flow chemistry, which can offer better control over reaction parameters and enhance safety, should be investigated for the synthesis of this compound. acs.org

Discovery of Novel Reactivity Patterns and Derivatization Opportunities

The reactivity of the this compound core offers a rich landscape for chemical exploration. The amino group is a key site for derivatization, allowing for the introduction of a wide array of functional groups through reactions like acylation, alkylation, and the formation of Schiff bases. sigmaaldrich.comwaters.com Understanding the regioselectivity of these reactions is paramount for creating diverse libraries of new chemical entities. researchgate.net

Future research should focus on exploring less conventional derivatization strategies to access novel chemical space. This could involve metal-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties, or cycloaddition reactions to build more complex fused ring systems. The exploration of electrophilic cyclization reactions could also lead to the discovery of new polycyclic structures with unique properties. chemrxiv.org

In-Depth Mechanistic Characterization of Biological Interactions

While pyridazinone derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties, the specific molecular mechanisms of action for many, including this compound, are not fully understood. ontosight.airesearchgate.net Future research must delve into the intricate details of how this compound and its derivatives interact with biological targets at a molecular level.

This will require a multidisciplinary approach combining biochemical assays, structural biology techniques like X-ray crystallography and cryo-electron microscopy, and biophysical methods to study binding kinetics and thermodynamics. acs.org Identifying the specific enzymes or receptors that these compounds interact with is a critical first step. nih.govresearchgate.net For example, studies on similar compounds have identified targets like D-amino acid oxidase. nih.govresearchgate.net Understanding these interactions will be crucial for designing more potent and selective therapeutic agents.

Expanding the Scope of Non-Biological Applications

The unique electronic and structural properties of pyridazinone-based compounds suggest their potential utility extends beyond the realm of biology. ijnc.ir Future investigations should explore the application of this compound and its derivatives in materials science. For instance, their ability to coordinate with metal ions could be exploited in the development of novel catalysts or functional materials. tandfonline.com

Another promising avenue is their use as corrosion inhibitors. Pyridazine (B1198779) derivatives have shown efficacy in protecting metals from corrosion, and the specific substituents on the this compound ring could be tailored to enhance this property. tandfonline.com Furthermore, the potential for these compounds to be incorporated into polymers could lead to the creation of advanced materials with tailored electronic or optical properties.

Advanced Computational Design and Predictive Modeling

In silico methods are poised to play a transformative role in accelerating research on this compound. nih.gov Advanced computational techniques, such as molecular docking and molecular dynamics simulations, can be used to predict how derivatives of this compound will bind to specific biological targets, guiding the design of more effective molecules. researchgate.netnih.gov

Pharmacophore-based virtual screening can be employed to identify potential new biological targets for this class of compounds. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can help to build predictive models that correlate the chemical structure of derivatives with their biological activity or physical properties. ijnc.ir These computational approaches will enable a more rational and efficient exploration of the vast chemical space accessible from the this compound scaffold, ultimately leading to the discovery of new compounds with optimized properties for a wide range of applications.

Q & A

Q. What are the standard synthetic routes for 6-Amino-2-ethylpyridazin-3(2H)-one, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions or functionalization of pyridazinone precursors. A two-step approach involves alkylation of 6-aminopyridazin-3(2H)-one with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by purification via column chromatography using a hexane/ethyl acetate gradient . Purity optimization requires rigorous solvent selection (e.g., recrystallization from ethanol/water mixtures) and analytical validation using HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include: